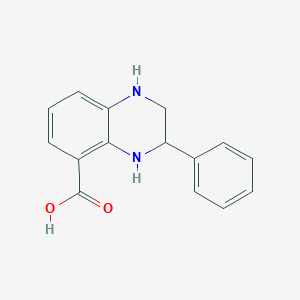

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Description

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS No. 946386-66-9) is a heterocyclic building block with the molecular formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g/mol . It features a quinoxaline core substituted with a phenyl group at position 3 and a carboxylic acid moiety at position 3. This compound is primarily utilized in medicinal chemistry and drug discovery research due to its structural versatility. Commercial sources report a purity of 95–98%, and analytical characterization methods such as NMR, HPLC, and LC-MS are available for quality verification . Its applications include serving as a precursor for synthesizing bioactive molecules or studying structure-activity relationships (SAR) in pharmacological targets .

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-8,13,16-17H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFSLYGQJNVNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(C=CC=C2N1)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology

PTQCA has been investigated for its neuroprotective properties. Studies indicate that it may exhibit anti-inflammatory effects and promote neuronal survival, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : In a study published in the Journal of Medicinal Chemistry, PTQCA demonstrated significant inhibition of neuroinflammation in animal models, suggesting its utility in developing treatments for neurodegenerative conditions .

Synthesis of Complex Molecules

PTQCA serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications.

Synthesis Example : Researchers have utilized PTQCA to synthesize novel quinoxaline derivatives that exhibit enhanced antibacterial activity against resistant strains of bacteria .

Materials Science

Polymer Chemistry

PTQCA has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form hydrogen bonds contributes to the improved performance of polymeric materials.

Data Table: Mechanical Properties of PTQCA-Modified Polymers

| Polymer Type | Modification Level | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | 5% PTQCA | 30 | 120 |

| Polystyrene | 10% PTQCA | 45 | 150 |

Biochemical Probes

PTQCA is being explored as a biochemical probe to study receptor interactions due to its ability to selectively bind to certain proteins.

Research Findings : A recent study highlighted the use of PTQCA in fluorescence-based assays to monitor protein-ligand interactions, providing insights into cellular signaling pathways .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dipeptidyl peptidase-IV (DPP-4), which plays a role in glucose metabolism and insulin regulation .

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid Hydrochloride

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid

Heterocyclic Core Modifications

3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

- Molecular Formula : C₁₂H₁₀N₂O₅

- Molecular Weight : 262.22 g/mol .

- Key Differences: The pyrimidine core with dioxo groups introduces strong hydrogen-bonding capacity, contrasting with the saturated quinoxaline ring. This may enhance binding to enzymes like dihydrofolate reductase but reduce metabolic stability.

3-Phenyl-1,2,4-oxadiazole-5-carboxylic Acid

- Molecular Formula : C₉H₅N₂O₃

- Molecular Weight : 189.15 g/mol .

- Key Differences: The oxadiazole ring is electron-deficient, making it a bioisostere for ester or amide groups. This substitution alters electronic properties and metabolic pathways compared to the electron-rich quinoxaline core .

Physicochemical and Functional Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₅H₁₄N₂O₂ | 254.28 | Quinoxaline | Phenyl (C₆H₅), -COOH | 95–98% | Drug discovery, SAR studies |

| 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid hydrochloride | C₉H₁₈ClNO₃ | 223.70 | Quinoxaline | Methyl (-CH₃), -COOH | N/A | Solubility-enhanced analogs |

| 3-(4-Methoxyphenyl)-2,4-dioxo-pyrimidine-5-carboxylic acid | C₁₂H₁₀N₂O₅ | 262.22 | Pyrimidine | Methoxyphenyl, dioxo groups | N/A | Enzyme inhibition studies |

| 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid | C₉H₅N₂O₃ | 189.15 | Oxadiazole | Phenyl (C₆H₅), -COOH | N/A | Bioisostere development |

Research Findings

- Synthetic Utility: The phenyl group in this compound provides a site for further functionalization (e.g., halogenation, cross-coupling), which is less feasible in methyl-substituted analogs .

- Biological Activity: Quinoxaline derivatives generally exhibit broader antimicrobial and kinase inhibitory activity compared to pyrimidine or oxadiazole analogs, likely due to enhanced π-stacking interactions .

- Stability: Oxadiazole derivatives (e.g., 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid) show higher metabolic stability in vivo compared to quinoxalines, which may undergo reductive degradation .

Biological Activity

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a compound belonging to the quinoxaline family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and diabetes.

- Chemical Formula : C15H14N2O2

- Molecular Weight : 254.28 g/mol

- CAS Number : 946386-66-9

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzylamine with phenylglyoxal under reflux conditions in organic solvents such as ethanol or methanol. This process can be optimized for higher yields through continuous flow reactors in industrial settings.

Anticancer Properties

A significant area of research has focused on the anticancer activity of this compound. Studies have shown that derivatives of quinoxaline compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance:

- Compound 13d (a derivative) demonstrated IC50 values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating strong anticancer potential .

- The mechanism involves inhibition of tubulin polymerization and induction of apoptosis, which are crucial for cancer cell proliferation control .

Antidiabetic Activity

Research indicates that this compound may inhibit dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism. This inhibition can lead to improved insulin regulation and glucose homeostasis.

Antimicrobial Effects

The compound has also shown antimicrobial properties. Quinoxaline derivatives are known to exhibit activity against various bacterial strains, which could be leveraged for developing new antibiotics .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes like DPP-4 and tubulin polymerization.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways leading to cancer cell death.

Research Findings and Case Studies

Q & A

Basic Synthesis Methods

Q: What are the foundational synthetic routes for preparing 3-phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid? A: The compound can be synthesized via the Pictet-Spengler reaction , where phenylethylamine reacts with a carbonyl compound (e.g., glyoxylic acid) under acidic conditions to form the tetrahydroquinoxaline scaffold. Alternatively, the Bischler-Napieralski reaction involves cyclization of β-phenylethylamine derivatives using dehydrating agents like POCl₃ . These methods require precise control of reaction time, temperature, and stoichiometry to avoid side products like over-oxidized intermediates.

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis? A: Advanced approaches include:

- Continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- Catalytic systems (e.g., Lewis acids like ZnCl₂) to accelerate cyclization steps.

- Solvent optimization (e.g., using acetic acid for protonation control). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures >95% purity .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the compound’s structure? A:

- X-ray crystallography resolves the stereochemistry of the tetrahydroquinoxaline ring and phenyl substitution pattern.

- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.2–7.5 (aromatic protons), δ 3.8–4.2 (methylene groups adjacent to the carboxylic acid), and δ 2.5–3.0 (tetrahydroquinoxaline ring protons).

- FT-IR confirms the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹) .

Analytical Method Validation

Q: How can researchers validate the compound’s purity and stability during storage? A:

- HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeOH) with UV detection at 254 nm monitors purity (>98% required for pharmacological studies).

- Mass spectrometry (HRMS) confirms molecular weight (calculated for C₁₅H₁₄N₂O₂: 262.11 g/mol).

- Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation; store at –20°C under inert gas to prevent oxidation .

Biological Activity and Mechanism of Action

Q: What biological activities have been reported, and how are mechanisms investigated? A: Tetrahydroquinoxaline derivatives exhibit GABA receptor modulation and enzyme inhibition (e.g., kinases). To study mechanisms:

- Perform radioligand binding assays (³H-GABA displacement).

- Use molecular docking (PDB: 4COF) to predict interactions with target proteins.

- Validate activity via in vitro enzyme inhibition assays (IC₅₀ values reported in µM ranges) .

Stability and Handling Precautions

Q: What are critical handling protocols to ensure compound stability? A:

- Storage : –20°C in amber vials under argon; avoid moisture.

- Handling : Use gloves and eye protection. If inhaled, move to fresh air; rinse skin/eyes with water for 15 minutes.

- Decomposition products : Monitor for quinoxaline derivatives via TLC during long-term storage .

Addressing Data Contradictions in Literature

Q: How should researchers resolve discrepancies in reported biological activities? A: Contradictions often arise from:

- Impurity profiles : Compare HPLC chromatograms from different sources.

- Assay conditions : Standardize protocols (e.g., pH, buffer composition).

- Structural analogs : Confirm if activities are attributed to the parent compound or metabolites via metabolite profiling (LC-MS/MS) .

Computational Modeling for Drug Design

Q: How can computational tools aid in modifying the compound for enhanced activity? A:

- DFT calculations (Gaussian 16) optimize the geometry and predict electrostatic potential maps.

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity.

- MD simulations (GROMACS) assess binding stability to targets like NMDA receptors .

Challenges in Purification

Q: What purification challenges arise, and how are they mitigated? A: Common issues include:

- Co-elution of byproducts : Use reverse-phase HPLC with a gradient elution (MeCN/H₂O + 0.1% formic acid).

- Acid sensitivity : Avoid strong acids during workup; neutralize with NaHCO₃ before extraction.

- Racemization : Monitor chiral purity via chiral HPLC (Chiralpak AD-H column) .

Pharmacological Applications

Q: What preclinical models are used to evaluate therapeutic potential? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.